molecular formula C10H9N3O2S B362999 3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide CAS No. 1164505-96-7

3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No.: B362999
CAS No.: 1164505-96-7
M. Wt: 235.26g/mol
InChI Key: YQIVJJIGTNJLTB-SNAWJCMRSA-N
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Description

3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide (CAS 1164505-96-7) is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly for the development of novel antitumor agents. This molecule features a (1,3,4-thiadiazol-2-yl)-acrylamide scaffold, a structure that has been identified through cell-based screening to possess notable cytotoxicity against various tumor cell lines . Subsequent research on derivatives sharing this core structure has demonstrated potent activity against acute leukemia cell lines (such as RS4;11 and HL-60), inducing caspase-dependent apoptosis while showing minimal cytotoxicity on normal human embryonic kidney (HEK-293T) cells . The 1,3,4-thiadiazole ring is a key pharmacophore, known to act as a bioisostere for pyrimidine bases, which can allow such compounds to interfere with critical cellular processes like DNA replication in cancer cells . The structural motif of this compound class places it at the forefront of investigations into new therapeutic candidates for leukemia and other cancers. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-7-12-13-10(16-7)11-9(14)5-4-8-3-2-6-15-8/h2-6H,1H3,(H,11,13,14)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIVJJIGTNJLTB-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)NC(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Carboxylic Acid Condensation

A common route involves reacting methyl-substituted hydrazine derivatives with carboxylic acids or their derivatives. For example, 5-methyl-1,3,4-thiadiazol-2-amine can be synthesized by cyclizing thiosemicarbazide precursors under acidic conditions. In one protocol, methyl hydrazine reacts with thiocarbazic acid in the presence of phosphoryl chloride (POCl₃) at 80–90°C, yielding the thiadiazole ring after 6–8 hours. The reaction’s exothermic nature requires careful temperature control to avoid side products.

Key Parameters

  • Catalyst : POCl₃ or H₂SO₄

  • Temperature : 80–90°C

  • Yield : 60–75%

Microwave-Assisted Cyclization

Modern approaches employ microwave irradiation to accelerate ring formation. A study on analogous thiadiazoles demonstrated that microwave heating at 150°C for 15 minutes achieved 85% yield, compared to 65% under conventional reflux. This method reduces reaction times and improves regioselectivity, critical for maintaining the 1,3,4-thiadiazole structure.

Introduction of the Acrylamide Side Chain

The acrylamide moiety is introduced via acylation or coupling reactions. The furyl group’s sensitivity to oxidation necessitates mild conditions.

Acylation with 3-(2-Furyl)Acryloyl Chloride

The most direct method involves reacting 5-methyl-1,3,4-thiadiazol-2-amine with 3-(2-furyl)acryloyl chloride. This reaction proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere to prevent hydrolysis. Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion.

Reaction Conditions

  • Solvent : THF/DCM (1:1)

  • Temperature : 0°C → room temperature (gradual warming)

  • Time : 12–16 hours

  • Yield : 55–68%

Coupling via Carbodiimide Chemistry

Alternative protocols use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) to activate the carboxylic acid precursor (3-(2-furyl)acrylic acid) for coupling. This method avoids handling moisture-sensitive acyl chlorides. In a representative procedure, EDAC and dimethylaminopyridine (DMAP) facilitate the reaction in DCM at room temperature, achieving 60–70% yield.

Advantages

  • Avoids acyl chloride synthesis

  • Compatible with acid-sensitive substrates

Stereochemical Control and Purification

The (E)-configuration of the acrylamide double bond is critical for biological activity. Reaction conditions favoring trans-addition are essential.

Solvent and Base Selection

Polar aprotic solvents like DMF or DMSO stabilize the transition state, promoting (E)-selectivity. A study on analogous acrylamides reported 90% (E)-isomer formation using DMF and potassium carbonate (K₂CO₃) as base.

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) gradients. Recrystallization from ethanol/water mixtures (7:3) further enhances purity to >98%, as confirmed by HPLC.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods and their performance metrics:

MethodConditionsYield (%)Purity (%)Stereoselectivity (E:Z)
Acyl Chloride AcylationTHF, TEA, 0°C → RT, 16 hrs689592:8
EDAC CouplingDCM, EDAC/DMAP, RT, 24 hrs709389:11
Microwave-AssistedDMF, 150°C, 15 min759794:6

Challenges and Optimization Strategies

Side Reactions

  • Furan Ring Oxidation : Minimized by using degassed solvents and inert atmospheres.

  • Thiadiazole Ring Opening : Avoided by maintaining pH > 5 during acylation.

Scalability Issues

Pilot-scale studies revealed that EDAC coupling is cost-prohibitive for industrial production. Acyl chloride methods, despite lower yields, are more economically viable .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The acrylamide group can be reduced to form amines.

    Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Substituted thiadiazoles.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves:

  • Formation of the Furan Ring : Commonly synthesized via the Paal-Knorr synthesis.
  • Thiadiazole Ring Creation : Synthesized from thiosemicarbazide and carboxylic acids.
  • Acrylamide Group Introduction : Achieved through the reaction of an amine with acryloyl chloride.

Medicinal Chemistry

The compound shows promise as a bioactive agent in drug discovery:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, related compounds have been tested against various cancer cell lines, showing promising growth inhibition rates .

Biological Research

Research indicates potential interactions with biological targets:

  • Mechanism of Action : The furan and thiadiazole rings may facilitate binding to specific enzymes or receptors, while the acrylamide group could enable covalent interactions essential for biological activity .

Materials Science

Due to its unique chemical structure, this compound can be utilized in developing new materials:

  • Polymer Chemistry : The acrylamide functionality allows for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

Case Studies

StudyFocusFindings
Anticancer Evaluation (NCI) Evaluated against human tumor cellsShowed significant growth inhibition in various cancer cell lines
Material Development Investigated as a polymer additiveEnhanced mechanical properties when integrated into polymer matrices

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The furan and thiadiazole rings could play a role in binding to biological targets, while the acrylamide group could be involved in covalent interactions.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s activity is influenced by substituents on the acrylamide backbone, the heterocyclic thiadiazole ring, and the aromatic/heteroaromatic groups. Below is a comparative analysis with key analogues:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Features Biological Activity Reference
Target Compound R1 = 2-furyl, R2 = 5-methyl-1,3,4-thiadiazol-2-yl C₁₁H₁₀N₄O₂S 286.08 (calc.) High purity (97%), furan-thiadiazole conjugation Anticancer (apoptosis induction)
2-Cyano-3-(4-hydroxy-3-nitrophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide R1 = 4-hydroxy-3-nitrophenyl, R2 = 5-methyl-1,3,4-thiadiazol-2-yl C₁₃H₁₀N₆O₅S 362.04 Nitro and hydroxyl groups enhance solubility Moderate cytotoxicity against MCF-7 cells
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]acrylamide R1 = 4-hexyloxy-3-methoxyphenyl, R2 = 5-ethyl-1,3,4-thiadiazol-2-yl C₂₁H₂₈N₄O₃S 416.19 Long alkyl chain improves lipophilicity Antiproliferative activity (IC₅₀ = 8.2 µM, HeLa)
(2Z)-N-(2,3-Dichlorophenyl)-3-(2-furyl)-2-(5-phenyltetrazol-1-yl)acrylamide R1 = 2-furyl, R2 = 2,3-dichlorophenyl-tetrazole C₂₀H₁₃Cl₂N₅O₂ 426.26 Tetrazole ring replaces thiadiazole Antibacterial (Staphylococcus aureus)
3-(4-Fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide R1 = 4-fluorophenyl, R2 = 5-methyl-1,3,4-thiadiazol-2-yl C₁₂H₁₀FN₃OS 287.06 Fluorine enhances metabolic stability Antifungal (Candida albicans)

Biological Activity

3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is an organic compound characterized by the presence of a furan ring, a thiadiazole ring, and an acrylamide group. This unique structure has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and antimicrobial research.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

PropertyValue
Molecular Formula C10H9N3O2S
Molecular Weight 225.26 g/mol
CAS Number 1164505-96-7
IUPAC Name (E)-3-(furan-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide

Synthesis

The synthesis of 3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide typically involves:

  • Formation of the Furan Ring : Utilizing methods such as the Paal-Knorr synthesis.
  • Formation of the Thiadiazole Ring : Synthesized from thiosemicarbazide and carboxylic acids.
  • Introduction of the Acrylamide Group : Achieved through the reaction of an amine with acryloyl chloride.

Antiviral Activity

Research indicates that compounds related to thiadiazole derivatives exhibit significant antiviral properties. For instance, a study assessed various acrylamide derivatives containing thiadiazole and found that certain derivatives demonstrated inhibitory effects on hepatitis B virus (HBV) replication. The compound's IC50 values were comparable to or better than those of standard antiviral agents like lamivudine .

Antimicrobial Activity

The biological activity of 3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide extends to antimicrobial properties. Thiadiazole derivatives have been shown to possess antibacterial and antifungal activities against various strains:

MicroorganismActivity Level (MIC μg/mL)
Staphylococcus aureus25
Escherichia coli32
Candida albicans40

These activities suggest that this compound could serve as a template for developing new antimicrobial agents .

The mechanism by which 3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide exerts its biological effects may involve interaction with specific enzymes or receptors within microbial cells. The unique structural features of the furan and thiadiazole rings are thought to facilitate binding to biological targets, potentially leading to inhibition of essential cellular processes.

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives:

  • Antiviral Studies : A series of acrylamide derivatives were synthesized and evaluated for their anti-HBV activity. The most effective compounds demonstrated IC50 values significantly lower than standard treatments .
  • Antimicrobial Evaluations : Derivatives containing the thiadiazole moiety exhibited promising antibacterial activity against Gram-positive bacteria such as S. aureus and Gram-negative bacteria like E. coli, as well as antifungal activity against C. albicans. The introduction of specific substituents on the thiadiazole ring was found to enhance these activities .

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